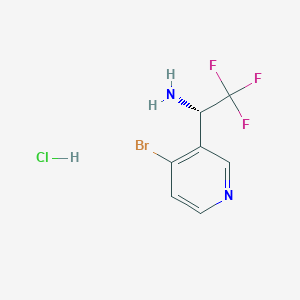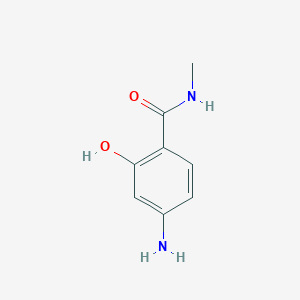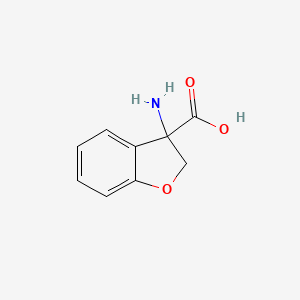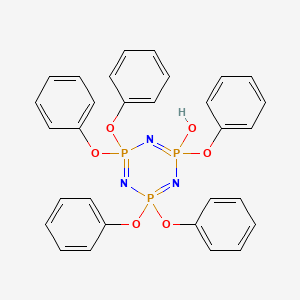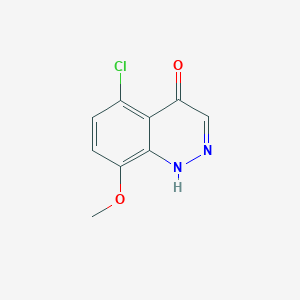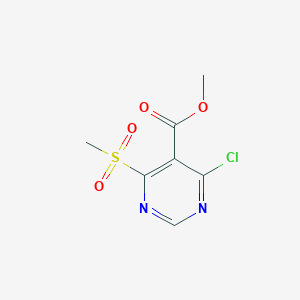
Methyl4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate is a heterocyclic organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its pyrimidine ring, which is substituted with a chloro group, a methylsulfonyl group, and a carboxylate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.
Nucleophilic Substitution: The methylthio group is replaced by a methylsulfonyl group through a nucleophilic substitution reaction.
Esterification: The carboxylate group is esterified to form the final product, Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Refluxing: The reaction mixture is refluxed at controlled temperatures to facilitate the nucleophilic substitution.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis Conditions: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution Products: Amino or thio derivatives.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Hydrolysis Products: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing various pharmaceuticals, including antiviral and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It can inhibit key pathways such as the NF-kB inflammatory pathway, leading to anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: A precursor in the synthesis of the target compound.
Methyl 4-chloro-6-(methylthio)pyrimidine-5-carboxylate: A similar compound with a methylthio group instead of a methylsulfonyl group.
Uniqueness
Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
This detailed overview provides a comprehensive understanding of Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C7H7ClN2O4S |
|---|---|
Molekulargewicht |
250.66 g/mol |
IUPAC-Name |
methyl 4-chloro-6-methylsulfonylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H7ClN2O4S/c1-14-7(11)4-5(8)9-3-10-6(4)15(2,12)13/h3H,1-2H3 |
InChI-Schlüssel |
LTXGDQYZTUSONI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(N=CN=C1Cl)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


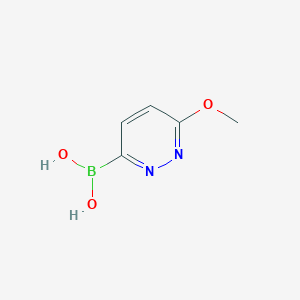
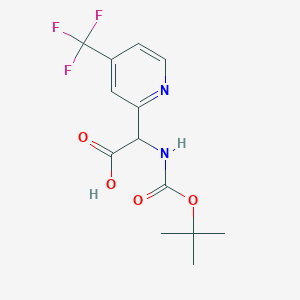
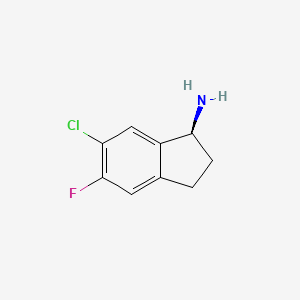
![7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13033451.png)
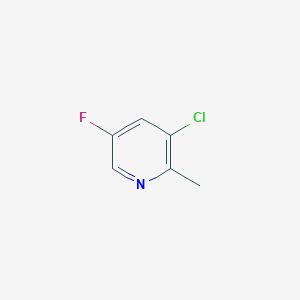
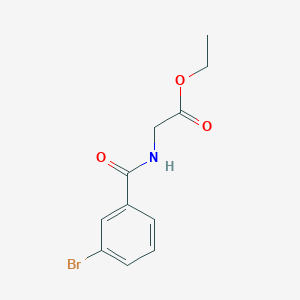
![(1R,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13033466.png)
![8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B13033472.png)

